2-Chloro-2-(3-chloro-phenyl)-ethanol
Overview
Description
Efficient Synthesis of Chiral 2-Chloro-2-(3-chlorophenyl)ethanol
The compound (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a significant chiral intermediate in the production of β-adrenoceptor receptor agonists. A study demonstrated an efficient synthesis method using permeabilized whole cells of Candida ontarioensis, which catalyzed the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. This process achieved a high enantiomeric excess (ee) of 99.9% and a yield of 99.0% under optimal conditions. The activity of the cells was enhanced by cetyltrimethylammonium bromide-pretreatment, leading to a high yield in a shorter reaction time .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of 2-Chloro-2-(3-chlorophenyl)ethanol, related compounds have been studied. For instance, the molecular structure of a similar compound, 1-phenyl-2-(2-pyridyl)ethanol, was determined through X-ray crystallography. This compound crystallizes in a monoclinic system and forms intermolecular hydrogen bonds, which are crucial for its stability .
Chemical Reactions Analysis
The metabolic formation of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a hypocholesteremic agent, was synthesized and identified as a major urinary metabolite in rats after the administration of a related compound. This indicates that 2-Chloro-2-(3-chlorophenyl)ethanol could potentially undergo metabolic reactions in vivo, leading to biologically active metabolites .
Physical and Chemical Properties Analysis
The intermolecular interactions and thermophysical properties of binary mixtures involving 2-chloroaniline and substituted ethanols, including 2-chloroethanol, were studied. These properties were analyzed at different temperatures, and the existence of hydrogen bonding was confirmed through density functional theory calculations. This suggests that 2-Chloro-2-(3-chlorophenyl)ethanol may also exhibit specific intermolecular interactions and thermophysical behaviors .
Relevant Case Studies
The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol using Candida ontarioensis is a relevant case study that showcases the practical application of biocatalysis in producing chiral intermediates with high enantiomeric purity and yield. This method presents a practical approach for the preparation of such intermediates on an industrial scale .
Another case study involves the synthesis of 2-(4-Chlorophenyl)ethanol, which was achieved through esterification and reduction from 2-(4-chlorophenyl)acetic acid. The reaction conditions were optimized to achieve a yield of over 95%, demonstrating the feasibility of synthesizing related chlorophenyl ethanol compounds .
Scientific Research Applications
Specific Scientific Field
The specific scientific field is Medicinal Chemistry .
Summary of the Application
“2-Chloro-2-(3-chloro-phenyl)-ethanol” is used in the synthesis of a novel anthranilic acid hybrid and its diamides as antispasmodics . This compound is synthesized due to the predicted spasmolytic activity .
Methods of Application or Experimental Procedures
The hybrid molecule of anthranilic acid and 2-(3-chlorophenyl)ethylamine is synthesized . The obtained hybrid is then applied in acylation with different acyl chlorides . A thorough biological evaluation of the compounds is conducted assessing their in vitro antimicrobial, cytotoxic, anti-inflammatory activity, and ex vivo spasmolytic activity .
Synthesis of Phenylacetoxy Cellulosics and Its Halogenated Derivatives
Specific Scientific Field
The specific scientific field is Organic Chemistry .
Summary of the Application
“2-Chloro-2-(3-chloro-phenyl)-ethanol” can be used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
Results or Outcomes
The results or outcomes of the application are not explicitly mentioned in the sources .
Presence and Role in Medicinal Chemistry
Specific Scientific Field
The specific scientific field is Medicinal Chemistry .
Summary of the Application
“2-Chloro-2-(3-chloro-phenyl)-ethanol” is part of the 2-phenethylamines motif, which is present in key therapeutic targets in medicinal chemistry .
Results or Outcomes
The results or outcomes of the application are not explicitly mentioned in the source .
Synthesis of Organic Halogen Compounds
Specific Scientific Field
The specific scientific field is Organic Chemistry .
Summary of the Application
“2-Chloro-2-(3-chloro-phenyl)-ethanol” can be used in the synthesis of organic halogen compounds, specifically "2-(2-Chlorophenyl)-1-iodooctane" .
Results or Outcomes
The results or outcomes of the application are not explicitly mentioned in the source .
Synthesis of Ethyl 2-chloro-3-oxopropanoate
Specific Scientific Field
The specific scientific field is Organic Chemistry .
Summary of the Application
“2-Chloro-2-(3-chloro-phenyl)-ethanol” can be used in the synthesis of "Ethyl 2-chloro-3-oxopropanoate" .
Results or Outcomes
The results or outcomes of the application are not explicitly mentioned in the source .
Safety And Hazards
properties
IUPAC Name |
2-chloro-2-(3-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUAUXUHMNXWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630205 | |
Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(3-chloro-phenyl)-ethanol | |
CAS RN |
886365-85-1 | |
Record name | β,3-Dichlorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886365-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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